Scientific Field: Organic Chemistry / Photocatalysis
Application Summary: 2-Ethoxy-3-nitrotoluene is used in photocatalytic systems for the selective reductive transformation of organic nitro compounds. This process is significant for synthesizing amines, which are vital in producing polymers, resins, dyes, pharmaceuticals, and agrochemicals.
Methods of Application: The compound undergoes photocatalytic reduction using nitrogen-doped nanostructured TiO2 in methanol solutions. The reaction conditions are optimized to enhance the yield and selectivity of the desired amine products.
Results: The photocatalytic reduction of nitrotoluenes, including 2-Ethoxy-3-nitrotoluene, has achieved yields of 92-99% for the corresponding amines, indicating high efficiency and potential for industrial application .
Scientific Field: Analytical Chemistry / Environmental Monitoring
Application Summary: 2-Ethoxy-3-nitrotoluene can be used as a model compound for developing detection methods for nitrotoluenes, which are environmental pollutants.
Methods of Application: Various detection methods, including gas chromatography, mass spectrometry, and fluorescence sensing, are employed to detect trace amounts of nitrotoluenes in environmental samples.
Results: The developed methods have shown high sensitivity and selectivity for nitrotoluenes, making them suitable for monitoring and ensuring environmental safety .
Scientific Field: Green Chemistry / Electrochemistry
Application Summary: 2-Ethoxy-3-nitrotoluene is involved in electrochemical reduction processes as part of green chemistry initiatives to create environmentally friendly synthetic routes.
Results: Electrochemical methods have shown to be efficient, with good selectivity and yield, reducing the environmental load due to fewer by-products and solvent waste .
Scientific Field: Organic Chemistry
Application Summary: 2-Ethoxy-3-nitrotoluene is used in electrophilic aromatic substitution reactions to introduce various functional groups into the aromatic ring, which is fundamental in synthesizing complex organic molecules.
Methods of Application: The compound undergoes nitration, sulfonation, acylation, and other electrophilic substitution reactions under controlled conditions to yield a variety of substituted aromatic compounds.
Results: These reactions provide a diverse array of derivatives that serve as key intermediates in pharmaceuticals, agrochemicals, and material science .
Scientific Field: Electrochemistry / Material Science
Application Summary: 2-Ethoxy-3-nitrotoluene derivatives are investigated for their potential use in advanced battery technologies, particularly in the development of electrolytes and electrode materials.
Methods of Application: The compound’s derivatives are synthesized and incorporated into battery components to study their impact on the battery’s performance, including its capacity, stability, and charge-discharge rates.
Results: Preliminary studies indicate that certain derivatives of 2-Ethoxy-3-nitrotoluene can enhance the electrochemical properties of batteries, suggesting a promising avenue for future energy storage solutions .
2-Ethoxy-3-nitrotoluene is an organic compound with the molecular formula C₉H₁₁N₁O₃. It features a nitro group (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a toluene ring. This compound is characterized by its pale yellow liquid state at room temperature and has a boiling point of approximately 238 °C. Its solubility profile shows it is slightly soluble in water but readily dissolves in organic solvents such as diethyl ether and ethanol, making it suitable for various chemical applications .
There is no current information available regarding a specific mechanism of action for 2-ET-3-NT in biological systems or its interaction with other compounds.
Due to the presence of the nitro group, 2-ET-3-NT should be handled with caution. Similar nitroaromatics can be:
The synthesis of 2-Ethoxy-3-nitrotoluene typically involves:
2-Ethoxy-3-nitrotoluene finds applications in various fields:
Interaction studies involving 2-Ethoxy-3-nitrotoluene primarily focus on its reactivity with other chemicals. Research indicates that it can interact with nucleophiles in substitution reactions. Additionally, studies on related nitro compounds suggest potential interactions with biological macromolecules, although specific data on 2-Ethoxy-3-nitrotoluene remains limited .
Several compounds share structural similarities with 2-Ethoxy-3-nitrotoluene, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Nitrotoluene | C₇H₇N₁O₂ | Commonly used as a precursor in chemical synthesis; exhibits mutagenic properties. |
3-Nitrotoluene | C₇H₇N₁O₂ | Used in dye production; has distinct biological activities compared to its isomers. |
4-Nitrotoluene | C₇H₇N₁O₂ | Utilized in explosives; known for its higher stability compared to other isomers. |
Ethylbenzene | C₈H₁₀ | A precursor for styrene production; lacks the nitro group but shares similar reactivity patterns. |
Uniqueness: The presence of both an ethoxy group and a nitro group distinguishes 2-Ethoxy-3-nitrotoluene from other nitrotoluenes, influencing its reactivity and potential applications in organic synthesis and materials science .
2-Ethoxy-3-nitrotoluene (CAS 1208074-91-2) is a substituted nitrotoluene derivative characterized by the presence of an ethoxy group (-OCH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 3-position of a toluene backbone. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The compound’s structure features a benzene ring with a methyl group at position 1, an ethoxy substituent at position 2, and a nitro group at position 3, creating a unique electronic and steric environment that influences its reactivity and applications.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁NO₃ |
Molecular Weight | 181.19 g/mol |
CAS Number | 1208074-91-2 |
Physical State | White powder |
Purity | >98% |
The ethoxy group, an electron-donating substituent, activates the aromatic ring toward electrophilic aromatic substitution (EAS), while the nitro group, a strong electron-withdrawing meta-director, deactivates the ring. This dichotomy enables selective reactivity, making the compound valuable in synthetic organic chemistry. For example, the nitro group can undergo reduction to an amine, a critical step in forming intermediates for dyes or pharmaceuticals.
The synthesis of nitrotoluenes dates to the mid-19th century, when Berzelius and others first explored nitration reactions. Toluene nitration using mixed acids (HNO₃/H₂SO₄) predominantly yields 2-nitrotoluene and 4-nitrotoluene, with 3-nitrotoluene requiring purification through distillation. Substituted nitrotoluenes, such as 2-ethoxy-3-nitrotoluene, emerged later as chemists developed methods to direct substituents to specific positions.
Key milestones include:
2-Ethoxy-3-nitrotoluene occupies a niche in organic synthesis due to its multifunctional structure. Its potential applications include:
Application Area | Mechanistic Role | Example |
---|---|---|
Dye Synthesis | Precursor to azo dyes | Reduction to 2-ethoxy-3-aminotoluene for diazotization |
Pharmaceutical Intermediates | Functional group transformations | Nitro-to-amine reduction for drug candidates |
Materials Science | Monomer for polymers | Crosslinking via nitro group reduction |
The compound’s ethoxy group allows for ether cleavage or alkoxy group modifications, while the nitro group enables participation in coupling reactions (e.g., Ullmann or Suzuki-Miyaura).
The Chemical Abstracts Service registry number for 2-Ethoxy-3-nitrotoluene is 1208074-91-2, which serves as the unique numerical identifier for this specific chemical compound [1] [17] [40]. This registry number provides unambiguous identification within chemical databases and scientific literature, ensuring precise compound referencing across international research communications [1] [42].
Additional registry identifiers include the MDL number MFCD12547885, which facilitates compound identification within molecular design and chemical informatics systems [1] [17] [40] [42]. The compound is catalogued in major chemical databases and supplier networks, confirming its recognition within the scientific community [1] [44].
Registry System | Identifier | Database Type |
---|---|---|
Chemical Abstracts Service | 1208074-91-2 | Primary Registry |
MDL Number | MFCD12547885 | Molecular Design |
Combi-Blocks Reference | AN-2894 | Commercial Supplier |
The molecular formula of 2-Ethoxy-3-nitrotoluene is C₉H₁₁NO₃, indicating the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [6] [17]. The molecular weight is precisely calculated as 181.19 daltons, based on standard atomic masses for constituent elements [1] [6] [17] [40].
The molecular composition reflects the structural complexity arising from the combination of aromatic and aliphatic components within a single molecule [1] [6]. The carbon framework consists of six aromatic carbons from the benzene ring, one methyl carbon, and two ethoxy carbons, totaling nine carbon atoms [17] [40].
Element | Atomic Count | Contribution to Molecular Weight | Percentage by Mass |
---|---|---|---|
Carbon | 9 | 108.09 | 59.67% |
Hydrogen | 11 | 11.11 | 6.13% |
Nitrogen | 1 | 14.01 | 7.73% |
Oxygen | 3 | 48.00 | 26.49% |
Total | 24 | 181.19 | 100.00% |
The structural connectivity of 2-Ethoxy-3-nitrotoluene centers around a benzene ring with three substituted positions creating a specific geometric arrangement [17] [40]. The International Chemical Identifier representation is InChI=1S/C₉H₁₁NO₃/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3, which encodes the complete molecular connectivity [17] [40].
The Simplified Molecular Input Line Entry System notation O=N+[O-] provides an alternative linear representation of the molecular structure [42]. The ethoxy substituent connects to the benzene ring through an ether linkage at the ortho position relative to the methyl group [17] [40].
Bond connectivity follows standard aromatic patterns with the benzene ring maintaining planar geometry while accommodating three distinct substituents [29] [30]. The nitro group exhibits typical electron-withdrawing characteristics that influence the overall electronic distribution within the aromatic system [25] [27].
Structural Component | Connectivity Pattern | Bond Type | Geometric Arrangement |
---|---|---|---|
Benzene Ring | C₆H₃ Core | Aromatic | Planar |
Ethoxy Group | C-O-C₂H₅ | Ether Linkage | Tetrahedral at Oxygen |
Methyl Group | C-CH₃ | Single Bond | Tetrahedral |
Nitro Group | C-NO₂ | Single Bond | Trigonal Planar |
The conformational behavior of 2-Ethoxy-3-nitrotoluene involves rotational dynamics around single bonds, particularly the carbon-oxygen bond of the ethoxy substituent and the carbon-nitrogen bond of the nitro group [25] [27] [28]. Theoretical studies on related nitrotoluene derivatives indicate that nitro group rotation exhibits energy barriers ranging from 6.4 to 9.1 kilocalories per mole, depending on substituent patterns [25].
The ethoxy group demonstrates conformational flexibility through rotation about the carbon-oxygen ether bond, with staggered conformations typically favored over eclipsed arrangements due to reduced steric interactions [26] [28]. The nitro group preferentially adopts coplanar orientations with the benzene ring to maximize orbital overlap and conjugation effects [25] [27].
Stereochemical considerations reveal that the compound lacks traditional chiral centers but exhibits conformational isomerism through restricted rotation around key bonds [24] [28]. The three substituents create a substitution pattern that influences the overall molecular geometry and electronic properties [25] [31].
Rotational Bond | Energy Barrier (kcal/mol) | Preferred Conformation | Rotation Type |
---|---|---|---|
Nitro Group C-N | 6.4-9.1 | Coplanar | Restricted |
Ethoxy C-O | 2-3 | Staggered | Relatively Free |
Methyl C-C | 0.03 | Free Rotation | Unrestricted |